(R)-Linezolid (R)-Linezolid Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(R)-Linezolid is an enatiomeric impurity of Linezolid.
Brand Name: Vulcanchem
CAS No.: 872992-20-6
VCID: VC21349175
InChI: InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Molecular Formula: C16H20FN3O4
Molecular Weight: 337.35 g/mol

(R)-Linezolid

CAS No.: 872992-20-6

Cat. No.: VC21349175

Molecular Formula: C16H20FN3O4

Molecular Weight: 337.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Linezolid - 872992-20-6

CAS No. 872992-20-6
Molecular Formula C16H20FN3O4
Molecular Weight 337.35 g/mol
IUPAC Name N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1
Standard InChI Key TYZROVQLWOKYKF-CYBMUJFWSA-N
Isomeric SMILES CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Appearance Beige Solid
Melting Point 175-177°C

Structural Characteristics of (R)-Linezolid

Chemical Identity and Properties

(R)-Linezolid is identified by the CAS number 872992-20-6 and has the molecular formula C16H20FN3O4 . The compound shares the same molecular weight and formula as its (S)-enantiomer but differs in the spatial arrangement of atoms around the chiral center. This structural variation, though subtle, has profound implications for its biological activity and pharmaceutical applications.

Molecular Structure Analysis

The structure of linezolid features several key components that contribute to its antimicrobial activity. The basic oxazolidinone scaffold includes an N-aryl group that has been identified as essential for activity . Additionally, the molecule contains a morpholino group in the first ring and a fluoride atom in the second ring, both of which enhance its antimicrobial properties . In (R)-linezolid, the critical difference lies in the orientation of substituents around the chiral center, resulting in the R configuration according to the Cahn-Ingold-Prelog priority rules.

Comparative Structural Features

Table 1: Comparison of (R)-Linezolid and (S)-Linezolid Structural Features

Feature(R)-Linezolid(S)-Linezolid
Molecular FormulaC16H20FN3O4C16H20FN3O4
Configuration at Chiral CenterRS
Essential N-aryl GroupPresentPresent
Morpholino GroupPresentPresent
Fluoride SubstituentPresentPresent
Relative Pharmaceutical ImportanceClassified as impurityActive pharmaceutical ingredient

The structural comparison demonstrates that while both enantiomers share identical atomic composition and functional groups, their spatial arrangements result in distinct biological activities, with the (S)-enantiomer exhibiting the desired therapeutic effects.

Pharmacological Properties and Mechanism of Action

General Mechanism of Linezolid

Understanding the mechanism of action of linezolid provides context for evaluating the properties of (R)-linezolid. Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . The compound binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex that is essential for bacterial reproduction . This mechanism differs from that of other protein synthesis inhibitors, as it targets the initiation process rather than the elongation procedure, explaining the lack of cross-resistance with other protein synthesis inhibitors .

Structure-Activity Relationship and Stereoselectivity

Structure-activity relationship studies on oxazolidinones have established that the 5-S configuration is essential for antimicrobial activity . This finding suggests that (R)-linezolid, with its opposite configuration, would exhibit significantly reduced or absent antimicrobial properties compared to the (S)-enantiomer. The electron-withdrawing groups in the aryl ring have been shown to increase activity, while additional substituents on the proximal aromatic ring primarily influence solubility and pharmacokinetics rather than antimicrobial efficacy .

Pharmaceutical Significance and Quality Control

Importance in Pharmaceutical Manufacturing

The presence of (R)-linezolid as an impurity in pharmaceutical preparations highlights the challenges of stereoselective synthesis in drug manufacturing. Ensuring enantiomeric purity is crucial for maintaining consistent therapeutic efficacy and safety profiles. The identification and quantification of (R)-linezolid in linezolid formulations represent important quality control measures in pharmaceutical production.

Analytical Methods for Enantiomeric Determination

Several analytical techniques can be employed to detect and quantify (R)-linezolid in pharmaceutical preparations. High-performance liquid chromatography (HPLC) with chiral columns is commonly used for separating and quantifying enantiomers. Additionally, techniques such as circular dichroism spectroscopy and polarimetry can provide information about the enantiomeric composition of linezolid samples. The pharmacokinetic studies of linezolid mentioned in the literature indicate that HPLC methods are suitable for assaying linezolid in serum and body fluids , suggesting similar approaches could be adapted for enantiomeric analysis.

Clinical Implications and Research Directions

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